molecular formula C25H21ClN4O3 B2631186 3-(4-chlorobenzyl)-1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923244-07-9

3-(4-chlorobenzyl)-1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2631186
CAS No.: 923244-07-9
M. Wt: 460.92
InChI Key: AKYVBMDIGQJFTM-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have biological activity, making it a candidate for drug discovery and development. Researchers could explore its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: The compound could be investigated for its pharmacological properties, including its potential to act as an inhibitor or activator of specific enzymes or receptors.

    Industry: In materials science, the compound might be used to develop new materials with unique properties, such as enhanced conductivity or improved mechanical strength.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrido[3,2-d]pyrimidine structure, followed by the introduction of the 4-chlorobenzyl and 3,4-dihydroquinolin-1(2H)-yl groups through various coupling reactions. Common reagents used in these steps include chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various cellular processes. By binding to these targets, the compound can modulate their activity, leading to changes in cellular function and potentially therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-chlorobenzyl)-1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione apart is its unique combination of functional groups and the potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O3/c26-19-11-9-17(10-12-19)15-30-24(32)23-21(8-3-13-27-23)29(25(30)33)16-22(31)28-14-4-6-18-5-1-2-7-20(18)28/h1-3,5,7-13H,4,6,14-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYVBMDIGQJFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)Cl)N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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